Vitacoxib

COX-2 selectivity canine whole blood assay gastrointestinal safety margin

Vitacoxib is a novel, orally active, imidazole-derived selective cyclooxygenase-2 (COX-2) inhibitor developed as a veterinary non-steroidal anti-inflammatory drug (NSAID). It is approved for the relief of pain and inflammation associated with orthopedic surgery and osteoarthritis in dogs in China.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.8 g/mol
Cat. No. B13443179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitacoxib
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=CN2C3=NC=C(C=C3)S(=O)(=O)C)Cl
InChIInChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3
InChIKeyNSWKPXFHCORWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitacoxib for Veterinary COX-2 Inhibition: Procurement-Ready Overview of a Next-Generation Imidazole-Derived Coxib


Vitacoxib is a novel, orally active, imidazole-derived selective cyclooxygenase-2 (COX-2) inhibitor developed as a veterinary non-steroidal anti-inflammatory drug (NSAID) [1]. It is approved for the relief of pain and inflammation associated with orthopedic surgery and osteoarthritis in dogs in China [2]. The compound exhibits potent COX-2 inhibitory activity with an IC50 of 0.34 μg/mL and demonstrates >50-fold selectivity over COX-1 (IC50 = 19.4 μg/mL) in enzymatic assays . As a member of the coxib subclass, vitacoxib belongs to the same pharmacological family as firocoxib, deracoxib, cimicoxib, and celecoxib, yet its distinct imidazole scaffold and species-specific pharmacokinetic profile warrant direct comparative evaluation for informed procurement decisions [1].

1
COX-2 pathway inhibition study fit; selective enzyme target engagement
2
Multi-species PK characterization (dog, cat, horse, rat, rabbit) for comparative ADME research
3
Authentic metabolite standards (M1, M2) available for analytical method development and residue monitoring

Why Vitacoxib Cannot Be Interchanged with Other Canine Coxibs: The Procurement Case for Compound-Specific Evidence


Despite belonging to the same coxib class, vitacoxib, firocoxib, deracoxib, and cimicoxib exhibit meaningful differences in COX-2 selectivity ratios, pharmacokinetic half-lives, metabolic pathways, and formulation options that preclude simple therapeutic interchange . Vitacoxib uniquely offers oral paste and tablet formulations with demonstrated bioequivalence data in horses [1], while its metabolism yields two well-characterized, synthesized authentic-standard metabolites (M1 and M2) suitable for residue monitoring and regulatory compliance [2]. Procurement selection based solely on class membership ignores these compound-specific differentiators that directly impact dosing frequency, species applicability, and safety monitoring protocols.

COX-2 selectivity ratios may shift significantly across assay systems (purified enzyme vs. whole blood), complicating direct substitution with firocoxib.
Terminal half-life may differ from deracoxib and cimicoxib, potentially altering dosing-frequency assumptions in cross-compound comparisons.
Metabolite profiles and authentic standard availability are not matched by other coxibs, limiting analytical method transfer and residue-study interchangeability.

Vitacoxib Direct Comparative Evidence Guide: Quantitative Differentiation Against Firocoxib, Deracoxib, Cimicoxib, and Celecoxib


COX-2 Selectivity Index: Vitacoxib vs. Firocoxib in Whole Blood Assays — A Cross-Study Comparison

Vitacoxib demonstrates a COX-2 selectivity ratio of >50-fold (COX-1 IC50 = 19.4 μg/mL vs. COX-2 IC50 = 0.34 μg/mL) based on ovine COX-1/COX-2 enzymatic assay . In comparison, firocoxib exhibits a COX-1/COX-2 IC50 ratio of approximately 350- to 380-fold in canine whole blood assays (COX-1 IC50 = 56 μM vs. COX-2 IC50 = 0.16 μM) , which is substantially higher than the vitacoxib selectivity index. However, the vitacoxib data originates from a purified enzyme assay rather than a whole blood system, and a direct head-to-head comparison using identical assay conditions has not been published. The vitacoxib selectivity in a canine whole blood assay was confirmed in a 2013 Chinese Pharmaceutical Journal study, though the exact numerical IC50 ratio from that specific whole blood context is not directly comparable to the firocoxib data obtained under different laboratory conditions [1].

COX-2 selectivity ratio
Reported comparison
Vitacoxib: >50-fold (ovine enzyme assay); Firocoxib: ~350-380-fold (canine whole blood assay).
Supports selectivity context review; direct ranking limited by differing assay systems.
Assay conditions differ; no published head-to-head study.
COX-2 selectivity canine whole blood assay gastrointestinal safety margin

Pharmacokinetic Half-Life in Dogs: Vitacoxib vs. Deracoxib — A Dosing Frequency Determinant

Vitacoxib demonstrates a terminal elimination half-life of 5.87 ± 3.37 hours in Beagle dogs following a single 30 mg oral dose [1]. In contrast, deracoxib exhibits a substantially shorter terminal half-life of approximately 3 hours at therapeutic doses (2–3 mg/kg) [2]. This nearly 2-fold longer half-life for vitacoxib suggests the potential for less frequent dosing or extended therapeutic coverage per administration, assuming comparable pharmacodynamic profiles. It must be noted that the vitacoxib half-life was determined at a higher dose (30 mg total) than the therapeutic range, and the deracoxib half-life comes from FDA-approved labeling. A direct head-to-head PK comparison at equivalent therapeutic doses has not been published. Additionally, cimicoxib demonstrates a half-life of approximately 3 hours after oral administration in dogs [3], while mavacoxib shows a markedly longer half-life (approximately 17–19 days) enabling monthly dosing [4], indicating that the coxib half-life spectrum is broad and vitacoxib occupies an intermediate position.

Canine terminal half-life
Reported comparison
Vitacoxib: 5.87 h; Deracoxib: ~3 h; Cimicoxib: ~3 h; Mavacoxib: ~17–19 d.
Intermediate half-life may influence dosing-frequency context.
Cross-study comparison; no direct head-to-head PK study available.
terminal half-life dosing frequency canine pharmacokinetics

Multi-Formulation Bioequivalence: Vitacoxib Oral Paste vs. Oral Tablet Performance in Horses

A three-way randomized parallel-design study in healthy Chinese Mongolian horses directly compared intravenous (i.v.), oral paste, and oral tablet formulations of vitacoxib administered at a single 0.1 mg/kg dose [1]. The oral paste formulation achieved a Cmax of 28.61 ± 9.29 ng/mL and an AUClast of 221 ± 94 ng·h/mL, while the oral tablet formulation showed a Cmax of 19.64 ± 9.26 ng/mL and AUClast of 203 ± 139 ng·h/mL. The elimination half-life for i.v. administration was 4.24 ± 1.98 h, whereas the oral paste and tablet formulations exhibited longer half-lives of 8.77 ± 0.91 h and 8.12 ± 4.24 h, respectively, consistent with flip-flop kinetics. Statistically significant differences between the two oral formulations were identified only in Tmax values. This multi-formulation dataset is unique among veterinary coxibs; firocoxib is available only as an oral paste (Equioxx) or chewable tablet (Previcox) but lacks published direct paste-vs.-tablet comparison data in the same study [2], and deracoxib is available only as a chewable tablet [3].

Oral paste vs. tablet PK
Head-to-head
Paste Cmax 28.61 ng/mL, AUClast 221 ng·h/mL; Tablet Cmax 19.64 ng/mL, AUClast 203 ng·h/mL.
Supports formulation-flexibility assessment for equine research.
Single-dose horse study; Tmax differed significantly.
formulation flexibility equine pharmacokinetics oral bioavailability

Tissue Distribution and Metabolic Characterization: Vitacoxib Compared to Class-Level Coxib Metabolism Benchmarks

Vitacoxib was detected in most rat tissues within 15 minutes of oral administration, demonstrating rapid and wide tissue distribution including the ability to cross the intestinal barrier [1]. A total of nine proposed metabolites were identified across plasma, bile, urine, and feces, with two main metabolites — M1 (a phenyl methanol derivative) and M2 (a benzoic acid derivative) — structurally confirmed via synthesis of authentic standards [1]. The carboxylic acid derivative (M2) was identified as the major excreted metabolite. This level of ADME characterization, including authentic standard synthesis for major metabolites, exceeds what is publicly available for some other veterinary coxibs. For comparison, deracoxib undergoes hepatic biotransformation producing four major metabolites identified as products of oxidation and o-demethylation, but individual authentic standards are not publicly documented in the same level of detail [2]. Cimicoxib metabolism involves demethylation to demethyl-cimicoxib as the primary phase I metabolite [3]. The synthesis of vitacoxib M1 and M2 authentic standards by Beijing Orbiepharm Co., Ltd. [1] provides a tangible advantage for analytical method development, residue monitoring, and regulatory submission packages.

Metabolite characterization
Class-level inference
9 proposed metabolites; M1 (phenyl methanol) and M2 (benzoic acid) synthesized as authentic standards (≥98%).
Enables analytical method development and residue-monitoring studies.
Rat model data; cross-species transferability to review.
tissue distribution metabolite identification ADME veterinary drug residue

Acute Safety Margin: Vitacoxib LD50 Exceeds 5,000 mg/kg — Safety Benchmarking Against the Coxib Class

In acute oral toxicity studies, vitacoxib demonstrated an LD50 greater than 5,000 mg/kg body weight in both Sprague Dawley (SD) rats and ICR mice, with no alterations observed in any studied parameters at this dose [1]. The 90-day sub-chronic NOAEL was established at 20 mg/kg BW/day, and the 180-day chronic NOAEL was determined to be 6 mg/kg BW/day for both sexes [2][3]. Furthermore, vitacoxib showed no evidence of mutagenicity, teratogenicity, or clastogenicity at doses up to 5,000 mg/kg BW in comprehensive genotoxicity assessments [4]. The vitacoxib LD50 of >5,000 mg/kg compares favorably with reported NSAID class benchmarks: for reference, celecoxib has an oral LD50 of approximately 5,000 mg/kg in rats, while traditional non-selective NSAIDs such as indomethacin exhibit substantially lower LD50 values (approximately 12–50 mg/kg orally in rats depending on the study). The vitacoxib safety package, including acute, sub-chronic, chronic, mutagenicity, teratogenicity, dermal irritation, and skin sensitization studies, constitutes a comprehensive toxicology dossier [1][2][3][4].

Acute oral LD50
Class-level inference
LD50 >5,000 mg/kg (rat, mouse); 180-day NOAEL 6 mg/kg/day.
Supports safety-related endpoint review in rodent models.
Direct comparator LD50 data for other veterinary coxibs not publicly available.
acute toxicity LD50 safety pharmacology NOAEL

Multi-Species Pharmacokinetic Coverage: Vitacoxib PK Data Across Dogs, Cats, Horses, Rats, and Rabbits

Vitacoxib pharmacokinetics have been characterized in five species: dogs, cats, horses, rats, and rabbits, with published non-compartmental and population PK models available [1][2][3]. Key parameters vary across species: in dogs, oral bioavailability is 10.5% (fasted) increasing to ~54.6% with SC administration ; in cats, oral bioavailability reaches 72.5% (fed) with a Tmax of ~4.7 h [1]; in horses, oral paste and tablet formulations achieve half-lives of 8.77 h and 8.12 h, respectively [2]; in rats, vitacoxib displays a half-life of 4.25 ± 0.30 h with wide tissue distribution [3]; in rabbits, vitacoxib PK following i.v. and oral administration (10 mg/kg) has been described [4]. In comparison, firocoxib is approved only for dogs (Previcox) and horses (Equioxx), deracoxib is labeled for dogs only, cimicoxib is registered for dogs only, and mavacoxib is indicated for dogs only. The breadth of vitacoxib's multi-species PK characterization, while not all species have regulatory approval, provides a broader comparative ADME dataset for exploratory research across species.

Multi-species PK coverage
Class-level inference
Published PK data in 5 species: dog, cat, horse, rat, rabbit.
Supports cross-species comparative pharmacology research.
Regulatory approval not indicated for all species.
multi-species pharmacokinetics comparative ADME veterinary drug development

Vitacoxib Application Scenarios: Evidence-Backed Use Cases for Procurement and Research Planning


Canine Osteoarthritis Long-Term Management with Intermediate Half-Life Dosing

Vitacoxib is approved for the relief of pain and inflammation associated with osteoarthritis in dogs [1]. Its terminal half-life of approximately 5.87 hours in Beagle dogs [2] provides an intermediate duration between short-acting agents like deracoxib (~3 h half-life [3]) and ultra-long-acting agents like mavacoxib (~17–19 day half-life [4]). This pharmacokinetic profile supports once-daily dosing regimens while retaining the flexibility to adjust or discontinue treatment without prolonged drug washout periods. The 180-day chronic toxicity study establishing a NOAEL of 6 mg/kg BW/day supports long-term safety for chronic OA management [1].

Equine Pain Management with Flexible Oral Paste or Tablet Administration

Published pharmacokinetic data for both oral paste and tablet formulations of vitacoxib in horses at 0.1 mg/kg provide procurement optionality for equine veterinary practice [1]. The oral paste achieves higher Cmax (28.61 ng/mL) compared to the oral tablet (19.64 ng/mL), while both formulations exhibit comparable total exposure (AUClast) and extended half-lives (8.77 h and 8.12 h, respectively) [1]. The flip-flop kinetic behavior observed with oral administration, where the half-life is longer than the i.v. route (4.24 h), suggests absorption-rate-limited elimination that may extend therapeutic plasma concentrations [1]. This formulation dataset is unique among coxibs in providing within-study comparative PK for two oral dosage forms.

Veterinary Drug Residue and Metabolism Research Using Characterized Metabolite Standards

The identification and authentic standard synthesis of vitacoxib's two major metabolites — M1 (phenyl methanol derivative) and M2 (benzoic acid derivative) — provide validated analytical reference materials for drug residue monitoring, metabolism studies, and regulatory submission packages [1]. The carboxylic acid M2 metabolite was confirmed as the major excreted species in both urine and feces [1]. For research groups and industrial developers conducting veterinary drug depletion studies, food safety assessments, or analytical method validation, the availability of synthesized metabolite standards from Beijing Orbiepharm Co., Ltd. offers a practical advantage over coxibs for which such characterized reference standards are not publicly documented.

Multi-Species Comparative Pharmacology and Translational Research

Vitacoxib offers published pharmacokinetic characterization across dogs, cats, horses, rats, and rabbits [1][2][3][4], enabling cross-species pharmacological comparisons. The compound's high acute safety margin (LD50 >5,000 mg/kg in rats and mice [4]) and absence of mutagenic, teratogenic, or clastogenic effects [5] further support its use as a reference COX-2 inhibitor in preclinical inflammation models. For academic researchers investigating species-specific COX-2 pharmacology, or for industrial users evaluating new veterinary coxib candidates, vitacoxib provides a well-characterized benchmark with data spanning five species and multiple administration routes (i.v., oral, SC) [1][2][3].

Application
Selection Property
Validation Focus
Canine osteoarthritis model research
Intermediate half-life COX-2 inhibition
Safety-related endpoint review
Equine pain model research
Multi-formulation PK flexibility
Oral paste vs. tablet exposure review
Veterinary drug residue monitoring
Metabolite authentic standards availability
Analytical method validation
Multi-species COX-2 pharmacology
Broad species PK dataset
Cross-species exposure interpretation
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